molecular formula C11H11ClN2 B1347212 4-chloro-N,N-dimethylquinolin-7-amine CAS No. 178984-46-8

4-chloro-N,N-dimethylquinolin-7-amine

Cat. No.: B1347212
CAS No.: 178984-46-8
M. Wt: 206.67 g/mol
InChI Key: RSILXKGPRQLNLJ-UHFFFAOYSA-N
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Description

4-chloro-N,N-dimethylquinolin-7-amine is a chemical compound with the molecular formula C₁₁H₁₁ClN₂. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N,N-dimethylquinolin-7-amine typically involves the chlorination of quinoline derivatives followed by amination. One common method includes the reaction of 4-chloroquinoline with N,N-dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and amination processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N,N-dimethylquinolin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

4-chloro-N,N-dimethylquinolin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N,N-dimethylquinolin-7-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or interfere with cellular processes, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and development in various scientific fields .

Properties

IUPAC Name

4-chloro-N,N-dimethylquinolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c1-14(2)8-3-4-9-10(12)5-6-13-11(9)7-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSILXKGPRQLNLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=NC=CC(=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00318798
Record name 4-chloro-N,N-dimethylquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00318798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178984-46-8
Record name 4-chloro-N,N-dimethylquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00318798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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